1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of azido and fluoro substituents on the pyridine ring makes this compound particularly interesting for various chemical and biological applications. The azido group is known for its reactivity, especially in click chemistry, while the fluoro group can influence the compound’s electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- typically involves multi-step organic synthesis. One common route includes the initial formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the azido and fluoro groups. For instance, starting from a suitable pyridine derivative, the pyrrole ring can be constructed through cyclization reactions. The azido group can be introduced via nucleophilic substitution reactions using sodium azide, while the fluoro group can be added through electrophilic fluorination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The azido group can be reduced to an amine group under suitable conditions.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields an amine derivative, while substitution reactions can introduce various functional groups at the fluoro position .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioconjugation and drug development .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure but with an iodine substituent instead of an azido group.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the azido group, making it less reactive in click chemistry.
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde: Contains an aldehyde group, offering different reactivity and applications.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- is unique due to the presence of both azido and fluoro groups, which confer distinct reactivity and electronic properties. This combination makes it particularly valuable in applications requiring specific chemical modifications or interactions .
Properties
CAS No. |
651744-37-5 |
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Molecular Formula |
C7H4FN5 |
Molecular Weight |
177.14 g/mol |
IUPAC Name |
5-azido-4-fluoro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4FN5/c8-6-4-1-2-10-7(4)11-3-5(6)12-13-9/h1-3H,(H,10,11) |
InChI Key |
DKIVJVRLZLDGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)N=[N+]=[N-] |
Origin of Product |
United States |
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